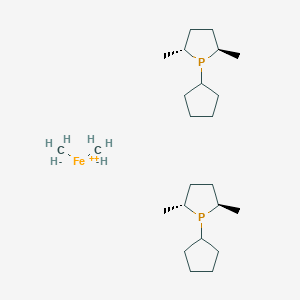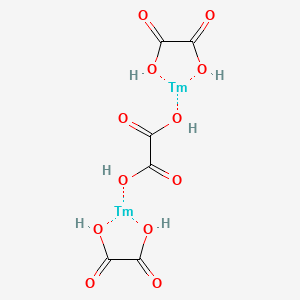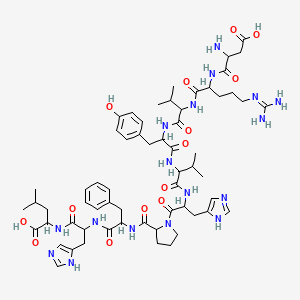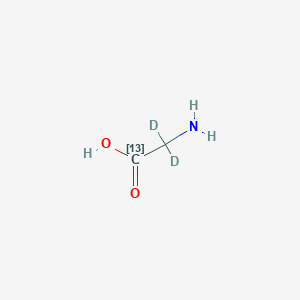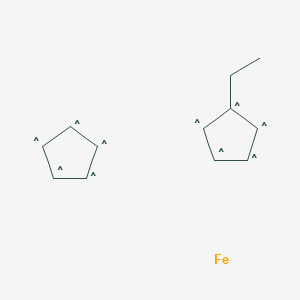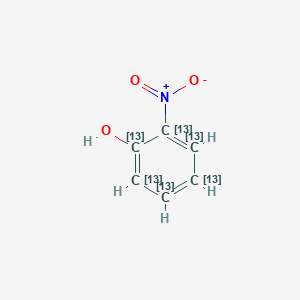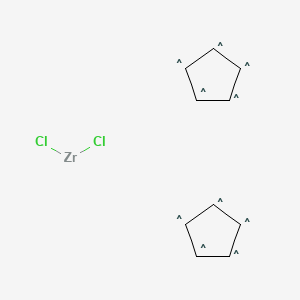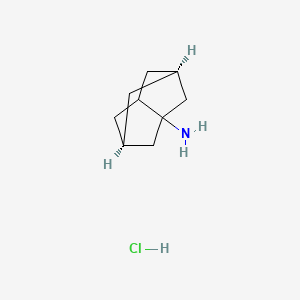
Calciumoctoat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. It consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2-ethylhexanoate can be synthesized by reacting calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
Ca(OH)2+2C8H16O2→Ca(C8H15O2)2+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, calcium 2-ethylhexanoate is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified and dried to obtain the final compound in the desired form .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic compounds, particularly in the presence of oxygen.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate anion is replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving calcium 2-ethylhexanoate include oxidizing agents such as oxygen or hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new coordination complexes .
Scientific Research Applications
Calcium 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of organic compounds.
Biology: It is used in the preparation of biological samples for analysis, particularly in electron microscopy.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in medical formulations.
Mechanism of Action
The mechanism of action of calcium 2-ethylhexanoate involves its ability to catalyze oxidation reactions. The calcium cation acts as a Lewis acid, facilitating the transfer of electrons and promoting the oxidation of organic compounds. This catalytic activity is particularly useful in industrial applications such as paint drying, where it accelerates the drying process by promoting the oxidation of drying oils .
Comparison with Similar Compounds
Similar Compounds
Calcium D-gluconate: Used as a calcium supplement in medicine.
Calcium D-saccharate: Used in the food industry as a calcium source.
Calcium L-lactate: Used in the food and pharmaceutical industries as a calcium supplement.
Uniqueness
Calcium 2-ethylhexanoate is unique in its ability to act as a catalyst in oxidation reactions, particularly in the drying of paints and coatings. This property sets it apart from other calcium compounds, which may not have the same catalytic activity or may be used in different applications .
Properties
Molecular Formula |
C16H30CaO4 |
|---|---|
Molecular Weight |
326.48 g/mol |
IUPAC Name |
calcium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
LTPCXXMGKDQPAO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







